molecular formula C13H16N2O2 B611168 Tasipimidine CAS No. 1465908-70-6

Tasipimidine

Cat. No. B611168
M. Wt: 232.28
InChI Key: GHIKYGQWBRHEGU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasipimidine is an α2 adrenoreceptor agonist veterinary drug candidate.

Scientific Research Applications

  • Pharmacokinetics and Safety Profile : Tasipimidine, also known as TAS-102, is a nucleoside formed by combining α,α,α‐trifluorothymidine (FTD) and a thymidine phosphorylase inhibitor (TPI). It has been studied for its safety and pharmacokinetics in patients with solid tumors. A Phase I study aimed to determine the maximum tolerated dose, dose‐limiting toxicities, and the pharmacokinetic profile of TAS‐102 in patients with solid tumors (Hong et al., 2006).

  • Mechanism of Action : TAS-102 has shown efficacy in cancer treatment through at least two mechanisms: inhibition of thymidylate synthase (TS) and incorporation into DNA. This dual action contributes to its effectiveness in FU-resistant cancer cells and may inhibit liver metastasis. Additionally, TAS-102's potential antiangiogenesis activity, through its effect on a novel angiogenic factor, platelet-derived endothelial cell growth factor (PD-ECGF), also known as thymidine phosphorylase, highlights its therapeutic promise (Emura et al., 2004).

  • Clinical Applications in Colorectal Cancer : TAS-102 has significantly improved overall survival and progression-free survival in patients with refractory metastatic colorectal cancer. Its role as a new salvage-line treatment option for colorectal cancer is well-established, and its tolerability and potential in future clinical drug combination therapies are notable (Miyamoto et al., 2016).

  • Comparison with Other Antimetabolites : TAS-102's mechanism of action, particularly its DNA incorporation, sets it apart from other fluoropyrimidines like 5-fluorouracil (5-FU). This unique mechanism may contribute to its efficacy in 5-FU-refractory patients (Lenz et al., 2015).

  • Predictive Parameters for Sensitivity to TAS-102 : The levels of thymidine kinase and thymidine phosphorylase have been identified as key predictive parameters for the sensitivity to TAS-102 in cancer treatment. The ratio of these enzymes can potentially predict individual response to therapy (Emura et al., 2004).

  • Correlation with Thymidine Kinase 1 Expression : The cytotoxicity of trifluridine, a component of TAS-102, correlates with the expression level of thymidine kinase 1, suggesting that cancers with high TK1 expression may be more responsive to treatment (Kataoka et al., 2019).

  • DNA Incorporation and Antitumor Activity : TAS-102's incorporation of trifluorothymidine into DNA is a key mechanism in its potent antitumor efficacy. This incorporation leads to DNA dysfunction, including DNA strand breaks, which is crucial for its therapeutic effect (Tanaka et al., 2012).

properties

CAS RN

1465908-70-6

Product Name

Tasipimidine

Molecular Formula

C13H16N2O2

Molecular Weight

232.28

IUPAC Name

rac-2-[(1R)-5-methoxy-3,4-dihydro-1H-2-benzopyran-1-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)/t12-/m1/s1

InChI Key

GHIKYGQWBRHEGU-GFCCVEGCSA-N

SMILES

COC1=C2CCO[C@@H](C3=NCCN3)C2=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tasipimidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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